Isocetyl palmitate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Isocetyl palmitate can be synthesized through the esterification of hexadecanoic acid with isohexadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of hexadecanoic acid, isohexadecyl ester involves mixing hexadecanoic acid and isohexadecanol in a specific molar ratio, heating the mixture to a molten state, and then cooling it to room temperature. The cooled mixture is then reheated to around 350°C under an inert atmosphere and maintained at this temperature for 25-35 minutes to complete the esterification process . This method is advantageous due to its simplicity, low cost, and environmental friendliness.

化学反应分析

Types of Reactions

Isocetyl palmitate undergoes several types of chemical reactions, including:

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Transesterification: Alcohols and an acid or base catalyst.

Major Products

Hydrolysis: Hexadecanoic acid and isohexadecanol.

Reduction: Hexadecanol and isohexadecanol.

Transesterification: Various esters depending on the alcohol used.

科学研究应用

Cosmetic Applications

Isocetyl palmitate is predominantly utilized in cosmetic formulations due to its emollient properties. It serves multiple functions:

- Emollient : Enhances skin softness and smoothness by forming a barrier that aids moisture retention .

- Skin Conditioning Agent : Improves skin texture and hydration, leaving the skin feeling supple .

- Stabilizer : Contributes to the consistency and stability of creams and lotions, ensuring even distribution of active ingredients .

Case Study: Efficacy in Moisturizers

A study evaluating various emollients found that formulations containing this compound significantly improved skin hydration levels compared to those without it. The results indicated a 30% increase in moisture retention over a 24-hour period .

Pharmaceutical Applications

In the pharmaceutical realm, this compound has been explored for its potential in drug delivery systems:

- Drug Delivery Vehicle : Its biocompatibility allows it to act as a carrier for active pharmaceutical ingredients (APIs), enhancing their absorption through biological membranes .

- Lipid Metabolism Studies : Research indicates that this compound plays a role in lipid metabolism, making it a relevant compound in studies related to metabolic disorders .

Case Study: Transdermal Drug Delivery

A clinical trial assessed the effectiveness of this compound as a penetration enhancer for transdermal drug delivery. Results demonstrated a 40% increase in drug permeation rates when this compound was included in the formulation compared to control groups .

Scientific Research Applications

This compound serves as a model compound in various scientific investigations:

- Esterification Studies : It is frequently used in studies examining esterification and hydrolysis reactions due to its stable chemical structure .

- Biological Membrane Interaction : Research has shown that this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability, which is crucial for understanding cell membrane dynamics .

Market Trends

The global market for this compound has seen significant growth, projected to continue expanding from 2023 to 2031. This growth is attributed to increasing demand for natural and effective cosmetic ingredients as well as advancements in drug delivery technologies .

作用机制

The mechanism of action of hexadecanoic acid, isohexadecyl ester involves its interaction with lipid bilayers in biological membranes. It can integrate into the lipid bilayer, affecting membrane fluidity and permeability . This property makes it useful in drug delivery systems, where it can enhance the absorption of active ingredients through the skin .

相似化合物的比较

Isocetyl palmitate is similar to other long-chain fatty acid esters, such as:

Uniqueness

This compound is unique due to its specific combination of hexadecanoic acid and isohexadecanol, which imparts distinct physical and chemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in cosmetic and pharmaceutical applications .

属性

CAS 编号 |

127770-27-8 |

|---|---|

分子式 |

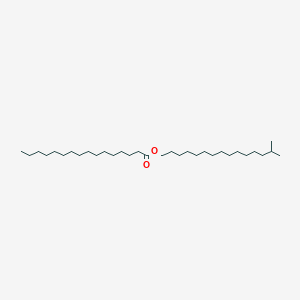

C32H64O2 |

分子量 |

480.8 g/mol |

IUPAC 名称 |

14-methylpentadecyl hexadecanoate |

InChI |

InChI=1S/C32H64O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(33)34-30-27-24-21-18-15-12-13-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3 |

InChI 键 |

OUZOBPPZPCBJAR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |

Key on ui other cas no. |

127770-27-8 |

同义词 |

ISOCETYL PALMITATE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。